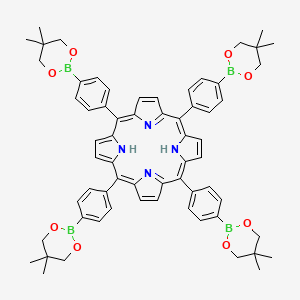
5,10,15,20-Tetrakis(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)porphyrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,10,15,20-Tetrakis(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)porphyrin is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This specific compound is characterized by the presence of four boron-containing dioxaborinane groups attached to the phenyl rings of the porphyrin core. These unique structural features endow the compound with distinct chemical and physical properties, making it valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,10,15,20-Tetrakis(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)porphyrin typically involves the following steps:
Formation of the Porphyrin Core: The porphyrin core is synthesized through a condensation reaction between pyrrole and an aldehyde, often under acidic conditions.
Introduction of Phenyl Groups: The phenyl groups are introduced via a Friedel-Crafts alkylation reaction.
Attachment of Dioxaborinane Groups: The final step involves the attachment of dioxaborinane groups to the phenyl rings through a boronation reaction using boronic acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms are employed to enhance efficiency and scalability .
化学反应分析
Types of Reactions
5,10,15,20-Tetrakis(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)porphyrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The phenyl rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted porphyrins, oxo-derivatives, and reduced forms of the compound .
科学研究应用
5,10,15,20-Tetrakis(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)porphyrin has diverse applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and as a photosensitizer in photochemical reactions.
Biology: Employed in the study of enzyme mimetics and as a probe for biological imaging.
Medicine: Investigated for its potential in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of advanced materials, such as sensors and electronic devices.
作用机制
The compound exerts its effects through various mechanisms:
Catalysis: Acts as a catalyst by facilitating electron transfer and stabilizing transition states.
Photosensitization: Absorbs light energy and transfers it to other molecules, generating reactive oxygen species that can induce cell damage.
Binding to Biomolecules: Interacts with proteins and nucleic acids, affecting their structure and function.
相似化合物的比较
Similar Compounds
- 5,10,15,20-Tetrakis(4-carboxyphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin
- 5,10,15,20-Tetrakis(4-trimethylammoniophenyl)porphyrin
Uniqueness
5,10,15,20-Tetrakis(4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl)porphyrin is unique due to the presence of dioxaborinane groups, which enhance its chemical reactivity and stability. These groups also impart unique optical and electronic properties, making the compound suitable for specialized applications in catalysis, photochemistry, and materials science .
属性
分子式 |
C64H66B4N4O8 |
|---|---|
分子量 |
1062.5 g/mol |
IUPAC 名称 |
5,10,15,20-tetrakis[4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenyl]-21,23-dihydroporphyrin |
InChI |
InChI=1S/C64H66B4N4O8/c1-61(2)33-73-65(74-34-61)45-17-9-41(10-18-45)57-49-25-27-51(69-49)58(42-11-19-46(20-12-42)66-75-35-62(3,4)36-76-66)53-29-31-55(71-53)60(44-15-23-48(24-16-44)68-79-39-64(7,8)40-80-68)56-32-30-54(72-56)59(52-28-26-50(57)70-52)43-13-21-47(22-14-43)67-77-37-63(5,6)38-78-67/h9-32,69,72H,33-40H2,1-8H3 |
InChI 键 |
IVEXRROXBFRABK-UHFFFAOYSA-N |
规范 SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)C3=C4C=CC(=C(C5=NC(=C(C6=CC=C(N6)C(=C7C=CC3=N7)C8=CC=C(C=C8)B9OCC(CO9)(C)C)C1=CC=C(C=C1)B1OCC(CO1)(C)C)C=C5)C1=CC=C(C=C1)B1OCC(CO1)(C)C)N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-butyl N-[1-(2-amino-6-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B14791851.png)
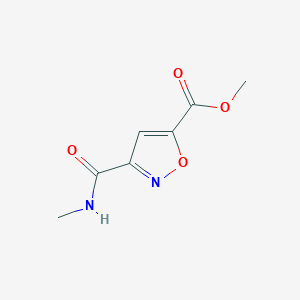
![(1R)-1-[(1R,3R,4R,5R)-4-(benzoyloxy)-5-methyl-2,6-dioxabicyclo[3.1.0]hexan-3-yl]ethyl benzoate](/img/structure/B14791861.png)
![2-[4,5,6,7-tetrabromo-2-(dimethylamino)-1H-inden-1-yl]acetic acid](/img/structure/B14791870.png)
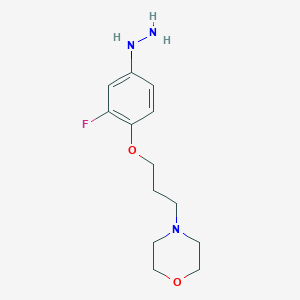
![1,6-Dibenzyl-3-hydroxy-2,3,4,4a,5,7a-hexahydropyrrolo[3,4-b]pyridin-7-one](/img/structure/B14791885.png)
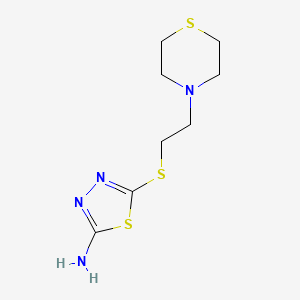


![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-{6-[(3-methylbut-2-en-1-yl)amino]-2-(methylsulfanyl)-9H-purin-9-yl}oxolane-3,4-diol](/img/structure/B14791905.png)
![Tert-butyl-[4-(fluoromethyl)pyrrolidin-3-yl]carbamic acid](/img/structure/B14791906.png)
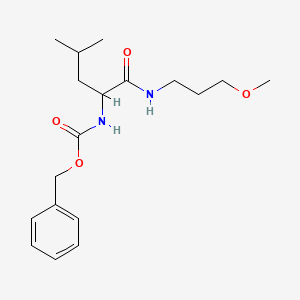
![5-fluoro-4-imino-3-[6-(4-methylpiperazin-1-yl)-1H-benzimidazol-2-yl]-1H-quinolin-2-one](/img/structure/B14791913.png)
![tert-butyl N-[1-[[1-[(3R)-3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B14791923.png)
